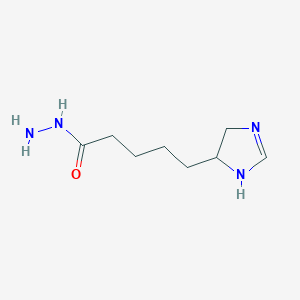
5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide: is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a hydrazide with an imidazole derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor agonists. Its imidazole ring is known to interact with biological targets, making it a valuable tool in drug discovery.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Imidazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
- 2-(4,5-dihydro-1H-imidazol-2-yl)phenol
- 4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine
- 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one
Uniqueness: What sets 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide apart from similar compounds is its specific hydrazide functional group, which imparts unique reactivity and biological activity. This functional group allows for the formation of hydrazone derivatives, which can be valuable in medicinal chemistry for the development of new drugs .
Eigenschaften
CAS-Nummer |
88193-31-1 |
|---|---|
Molekularformel |
C8H16N4O |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide |
InChI |
InChI=1S/C8H16N4O/c9-12-8(13)4-2-1-3-7-5-10-6-11-7/h6-7H,1-5,9H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
XVCLSOVELGTMLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC=N1)CCCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


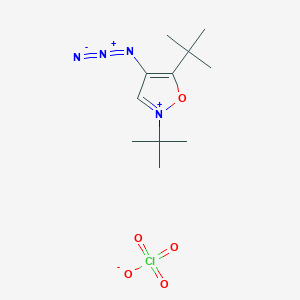
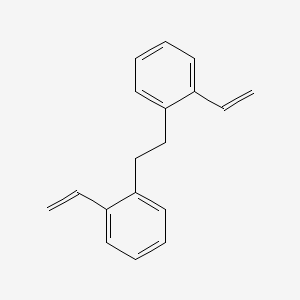
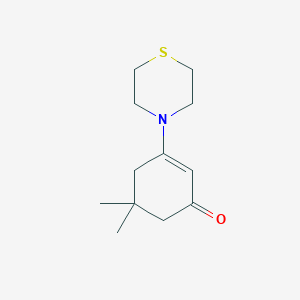
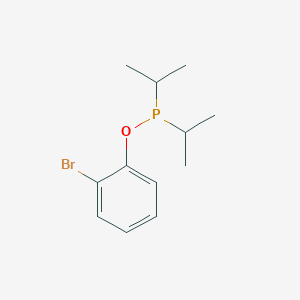
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)

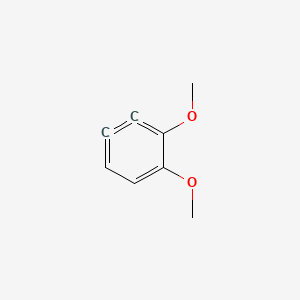
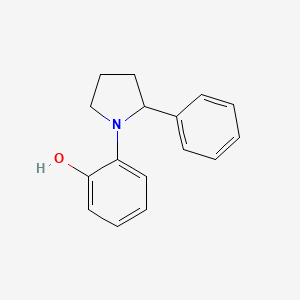
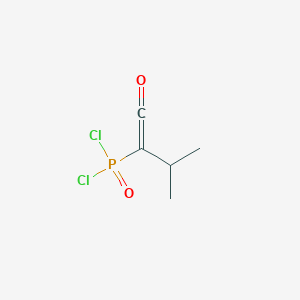



![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)

